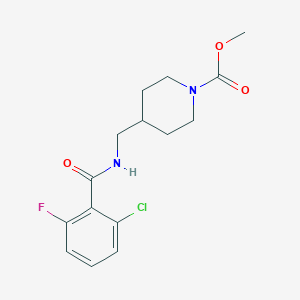

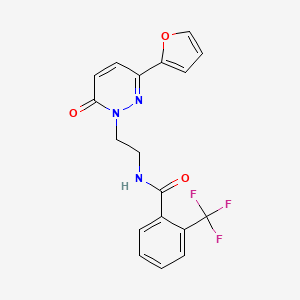

![molecular formula C8H9NO2S B2818769 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid CAS No. 1536371-32-0](/img/structure/B2818769.png)

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Chiral Pyrrolo[1,2-c]thiazoles Synthesis : The intramolecular dipolar cycloaddition of bicyclic münchnones derived from cyclodehydration of 2-substituted-N-acylthiazolidine-4-carboxylic acids led to the synthesis of new pyrrolo[1,2-c]thiazole derivatives as single enantiomers. This process also yielded pyrrolo[1,2-c][1,4]thiazine derivatives, demonstrating a novel pathway for creating chiral compounds (T. M. Pinho e Melo et al., 2002).

Molecular Diversity via Three-Component Reaction : A study demonstrated the molecular diversity achievable through a one-pot three-component reaction involving secondary α-amino acids and resulting in functionalized pyrrolo[1,2-c]thiazoles. This method showcases the versatility of this compound in synthesizing structurally diverse molecules with potential for further biological applications (Liang Chen et al., 2016).

Crystal Structure Analysis : The detailed crystal structure and Hirshfeld surface analysis of a pyrrolo-thiazine complex offer insights into the conformation and interactions of these molecules, facilitating the understanding of their chemical behavior and potential applications in material science and molecular design (R. Sribala et al., 2021).

Synthesis of Benzothiazine Analogues : Research into the synthesis of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine derivatives through interaction with methylenactive compounds has expanded the chemical repertoire of thiazine derivatives. This study opens new avenues for creating compounds with potentially unique biological activities (O. Y. Grevtsov et al., 2013).

Palladium-catalyzed Cyclization : Exploring the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids highlights novel synthetic routes to pyrrole diones, enriching the methodologies for constructing complex pyrrolo-thiazine frameworks (Yeon Kyu Bae et al., 2014).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Biochemical Pathways

Similar compounds have been found to influence various biological pathways, leading to a wide range of biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-8(11)6-3-7-5-12-2-1-9(7)4-6/h3-4H,1-2,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZONBOIXNYHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=CC(=CN21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818689.png)

![Lithium;2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetate](/img/structure/B2818698.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2818700.png)

![1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2818702.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2818703.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2818704.png)

![3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2818708.png)